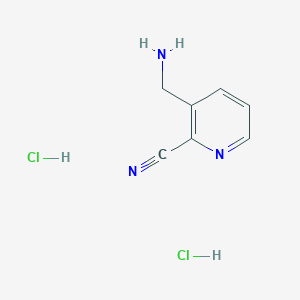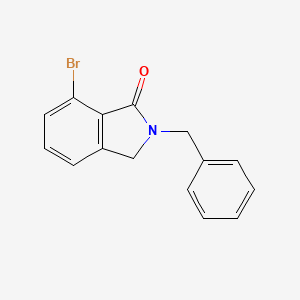
2-Benzyl-7-bromoisoindolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-7-bromoisoindolin-1-one is a chemical compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a benzyl group and a bromine atom attached to an isoindolinone core, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-bromoisoindolin-1-one typically involves the bromination of 2-benzylisoindolin-1-one. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free-radical mechanism, selectively brominating the 7-position of the isoindolinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-7-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoindolinones can be formed.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohol derivatives of isoindolinone.
Applications De Recherche Scientifique
2-Benzyl-7-bromoisoindolin-1-one has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Benzyl-7-bromoisoindolin-1-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The bromine atom and benzyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further studies are needed to identify the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-Benzyl-6-bromoisoindolin-1-one: Another brominated isoindolinone with similar structural features.
N-Isoindoline-1,3-dione Derivatives: Compounds with a similar isoindolinone core but different substituents, known for their diverse biological activities.
Uniqueness: 2-Benzyl-7-bromoisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the bromine atom at the 7-position and the benzyl group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Propriétés
Formule moléculaire |
C15H12BrNO |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
2-benzyl-7-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-7-12-10-17(15(18)14(12)13)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
Clé InChI |
JTJLZQJYVAOOSG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
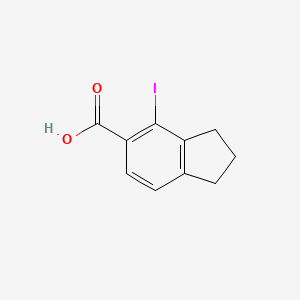
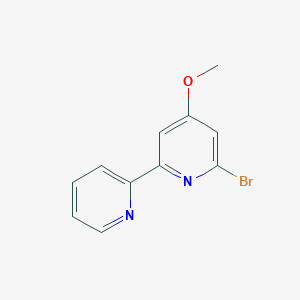
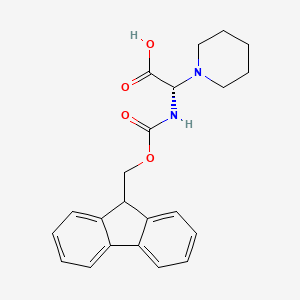
![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


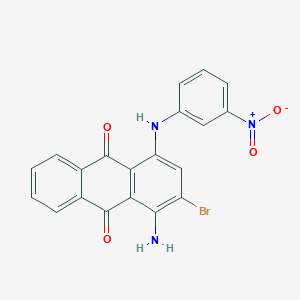
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
